molecular formula C7H6BrFS B1378231 5-Bromo-2-fluorothioanisole CAS No. 1370025-62-9

5-Bromo-2-fluorothioanisole

Cat. No.: B1378231
CAS No.: 1370025-62-9
M. Wt: 221.09 g/mol
InChI Key: ZRLZHBBCORWTHN-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorothioanisole is an organic compound with the molecular formula C7H6BrFS. It is also known by its IUPAC name, 4-bromo-1-fluoro-2-(methylsulfanyl)benzene. This compound is characterized by the presence of bromine, fluorine, and a methylthio group attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties .

Scientific Research Applications

5-Bromo-2-fluorothioanisole is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific diseases, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Preparation Methods

The synthesis of 5-Bromo-2-fluorothioanisole typically involves the bromination and fluorination of thioanisole derivatives. One common method includes the reaction of 2-fluorothioanisole with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the benzene ring. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

5-Bromo-2-fluorothioanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, typically using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorothioanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The methylthio group can also participate in various chemical interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

5-Bromo-2-fluorothioanisole can be compared with other similar compounds, such as:

    2-Bromo-5-fluorothioanisole: This compound has the bromine and fluorine atoms in different positions on the benzene ring, leading to different chemical and biological properties.

    4-Bromo-2-fluorothioanisole: Similar to this compound but with the positions of the substituents reversed, affecting its reactivity and applications.

    5-Bromo-2-chlorothioanisole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-bromo-1-fluoro-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLZHBBCORWTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296812
Record name 4-Bromo-1-fluoro-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370025-62-9
Record name 4-Bromo-1-fluoro-2-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370025-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-fluoro-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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